molecular formula C17H13N5OS B14367057 8-Quinolinol, 5-[[(1-phenyl-1H-tetrazol-5-yl)thio]methyl]- CAS No. 93203-27-1

8-Quinolinol, 5-[[(1-phenyl-1H-tetrazol-5-yl)thio]methyl]-

Cat. No.: B14367057
CAS No.: 93203-27-1
M. Wt: 335.4 g/mol
InChI Key: WLAHLEKKJBPOHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Quinolinol, 5-[[(1-phenyl-1H-tetrazol-5-yl)thio]methyl]- is a complex organic compound that combines the structural features of quinolinol and tetrazole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Quinolinol, 5-[[(1-phenyl-1H-tetrazol-5-yl)thio]methyl]- typically involves the condensation of 5-chloromethyl-8-quinolinol with 1-phenyl-1H-tetrazole-5-thiol in the presence of a base such as triethylamine . The reaction is carried out under mild conditions, often at room temperature, to ensure high yield and purity of the product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize costs. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

8-Quinolinol, 5-[[(1-phenyl-1H-tetrazol-5-yl)thio]methyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the quinolinol or tetrazole rings, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

8-Quinolinol, 5-[[(1-phenyl-1H-tetrazol-5-yl)thio]methyl]- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 8-Quinolinol, 5-[[(1-phenyl-1H-tetrazol-5-yl)thio]methyl]- involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Quinolinol, 5-[[(1-phenyl-1H-tetrazol-5-yl)thio]methyl]- is unique due to the combination of quinolinol and tetrazole moieties, which confer distinct chemical and biological properties

Properties

CAS No.

93203-27-1

Molecular Formula

C17H13N5OS

Molecular Weight

335.4 g/mol

IUPAC Name

5-[(1-phenyltetrazol-5-yl)sulfanylmethyl]quinolin-8-ol

InChI

InChI=1S/C17H13N5OS/c23-15-9-8-12(14-7-4-10-18-16(14)15)11-24-17-19-20-21-22(17)13-5-2-1-3-6-13/h1-10,23H,11H2

InChI Key

WLAHLEKKJBPOHT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)SCC3=C4C=CC=NC4=C(C=C3)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.